1,3,4-Oxathiazol-2-one, 5-pyrazinyl-
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Overview
Description
1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is a heterocyclic compound that belongs to the oxathiazolone family. These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional synthetic route for 1,3,4-oxathiazol-2-one involves a 1,3-dipolar cycloaddition reaction. This process typically uses chlorocarbonylsulfenyl chloride and an amide as starting materials, which are heated together in an appropriate solvent such as toluene or chloroform . The reaction conditions may vary, including performing the reaction under an inert atmosphere, adding chlorocarbonylsulfenyl chloride drop-wise, and adjusting the ratio of reactants .
Industrial Production Methods
While specific industrial production methods for 1,3,4-oxathiazol-2-one, 5-pyrazinyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxathiazol-2-one, 5-pyrazinyl- undergoes various chemical reactions, including:
Thermal Decarboxylation: This reaction leads to the formation of nitrile sulfides, which can be trapped by 1,3-dipolar cycloaddition reactions to form stable heterocycles such as isothiazoles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include electron-deficient dipolarophiles for trapping nitrile sulfides and various nucleophiles for substitution reactions. Reaction conditions typically involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include isothiazole derivatives and other heterocyclic compounds, depending on the nature of the substituents and reaction conditions .
Scientific Research Applications
1,3,4-Oxathiazol-2-one, 5-pyrazinyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-oxathiazol-2-one, 5-pyrazinyl- involves its ability to inhibit proteasomes. Proteasomes are responsible for degrading proteins and maintaining intracellular protein homeostasis. The compound acts as a suicide-substrate inhibitor, selectively targeting the proteasome’s active sites and preventing protein degradation . This inhibition disrupts cellular processes, leading to the accumulation of damaged proteins and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
1,4,2-Oxathiazol-5-one: Another isomer of oxathiazolone with similar structural features but different reactivity and applications.
5-Styryl-Oxathiazol-2-one: Known for its potential as an antitubercular agent due to its proteasome inhibition properties.
Uniqueness
1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is unique due to its specific substitution pattern, which enhances its electronic properties and reactivity. This makes it particularly effective as a proteasome inhibitor and a versatile intermediate in organic synthesis .
Properties
CAS No. |
345631-84-7 |
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Molecular Formula |
C6H3N3O2S |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
5-pyrazin-2-yl-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C6H3N3O2S/c10-6-11-5(9-12-6)4-3-7-1-2-8-4/h1-3H |
InChI Key |
MRKHBZRXPVADHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NSC(=O)O2 |
Origin of Product |
United States |
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